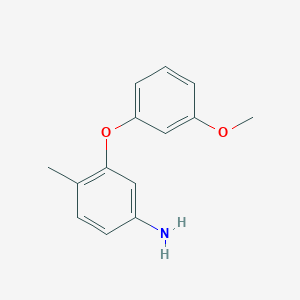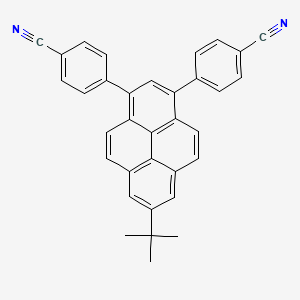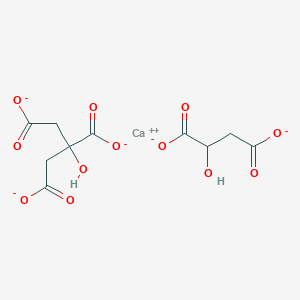
Calcium;2-hydroxybutanedioate;2-hydroxypropane-1,2,3-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a calcium salt of citric acid and malic acid, and it is commonly used in various applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium;2-hydroxybutanedioate;2-hydroxypropane-1,2,3-tricarboxylate can be synthesized through the reaction of calcium carbonate with citric acid and malic acid. The reaction typically occurs in an aqueous solution, where calcium carbonate reacts with the acids to form the calcium salt .
Industrial Production Methods
In industrial settings, the production of calcium citrate malate involves the controlled reaction of calcium carbonate with citric acid and malic acid under specific temperature and pH conditions. The resulting solution is then filtered and dried to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Calcium;2-hydroxybutanedioate;2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with calcium citrate malate include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different carboxylic acids, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
Calcium;2-hydroxybutanedioate;2-hydroxypropane-1,2,3-tricarboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used in studies related to calcium metabolism and its effects on biological systems.
Medicine: It is used in the formulation of calcium supplements and as a component in certain pharmaceutical preparations.
Mecanismo De Acción
The mechanism by which calcium;2-hydroxybutanedioate;2-hydroxypropane-1,2,3-tricarboxylate exerts its effects involves the release of calcium ions in solution. These calcium ions can interact with various molecular targets and pathways, including:
Calcium Signaling Pathways: The released calcium ions can activate calcium-dependent signaling pathways in cells.
Enzyme Activation: Calcium ions can act as cofactors for various enzymes, enhancing their activity.
Bone Mineralization: The compound can contribute to bone mineralization by providing a source of calcium for bone formation.
Comparación Con Compuestos Similares
Similar Compounds
Calcium Citrate: Similar to calcium citrate malate, calcium citrate is a calcium salt of citric acid. it does not contain malic acid.
Calcium Malate: This compound is a calcium salt of malic acid and does not contain citric acid.
Calcium Gluconate: A calcium salt of gluconic acid, used in similar applications but with different chemical properties.
Uniqueness
Calcium;2-hydroxybutanedioate;2-hydroxypropane-1,2,3-tricarboxylate is unique due to its combination of citric acid and malic acid, which provides distinct solubility and bioavailability properties compared to other calcium salts. This makes it particularly useful in applications where enhanced calcium absorption is desired .
Propiedades
Fórmula molecular |
C10H9CaO12-3 |
|---|---|
Peso molecular |
361.25 g/mol |
Nombre IUPAC |
calcium;2-hydroxybutanedioate;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.C4H6O5.Ca/c7-3(8)1-6(13,5(11)12)2-4(9)10;5-2(4(8)9)1-3(6)7;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2,5H,1H2,(H,6,7)(H,8,9);/q;;+2/p-5 |
Clave InChI |
SNCXNNISMCUUOV-UHFFFAOYSA-I |
SMILES canónico |
C(C(C(=O)[O-])O)C(=O)[O-].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoic acid](/img/structure/B14123595.png)
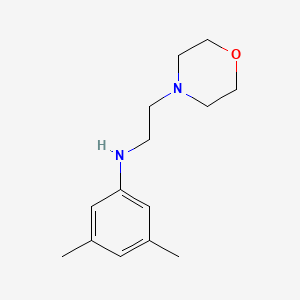
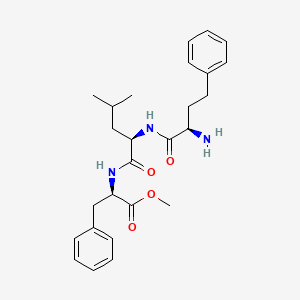
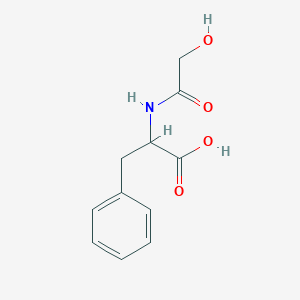
![(2Z)-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl][2-(4-ethylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B14123612.png)
![2-[[2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid](/img/structure/B14123614.png)

![(2R,4S)-1-amino-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B14123629.png)
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14123636.png)
![4-[(3,20-Dioxopregnan-21-yl)oxy]-4-oxobutanoate](/img/structure/B14123637.png)
![[(1S,4R,5S,6S)-4,5,6-Trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl] dihydrogen phosphate](/img/structure/B14123639.png)
